Dimethyl[(chloroacetyl)amino]propanedioate
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Overview
Description
Dimethyl[(chloroacetyl)amino]propanedioate is an organic compound with a complex structure that includes both ester and amide functional groups
Preparation Methods
The synthesis of Dimethyl[(chloroacetyl)amino]propanedioate typically involves the reaction of chloroacetyl chloride with dimethyl malonate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Chemical Reactions Analysis
Dimethyl[(chloroacetyl)amino]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form more complex structures, depending on the oxidizing agent used.
Scientific Research Applications
Dimethyl[(chloroacetyl)amino]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl[(chloroacetyl)amino]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its reaction. The pathways involved in its mechanism of action depend on the specific biological system being studied.
Comparison with Similar Compounds
Dimethyl[(chloroacetyl)amino]propanedioate can be compared with other similar compounds such as:
Dimethyl malonate: A simpler ester with similar reactivity but lacking the chloroacetyl and amide groups.
Chloroacetyl chloride: A reactive acyl chloride used in the synthesis of various organic compounds.
N-(Chloroacetyl)glycine: A compound with similar functional groups but different structural arrangement.
The uniqueness of this compound lies in its combination of ester, amide, and chloroacetyl functionalities, which provide a versatile platform for chemical modifications and applications.
Properties
CAS No. |
74084-50-7 |
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Molecular Formula |
C7H10ClNO5 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
dimethyl 2-[(2-chloroacetyl)amino]propanedioate |
InChI |
InChI=1S/C7H10ClNO5/c1-13-6(11)5(7(12)14-2)9-4(10)3-8/h5H,3H2,1-2H3,(H,9,10) |
InChI Key |
FATSLTXZAZDMPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)NC(=O)CCl |
Origin of Product |
United States |
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